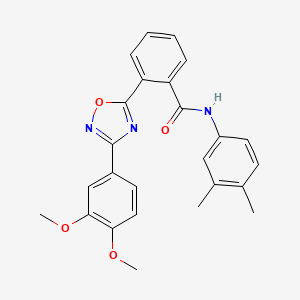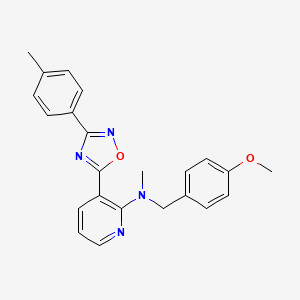
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as L-745,870, is a compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied for its potential use as a therapeutic agent for several conditions. It has been shown to have potential as an analgesic, as it is a selective antagonist of the nociceptin/orphanin FQ peptide receptor. It has also been studied for its potential use in the treatment of addiction, as it has been shown to block the effects of drugs such as cocaine and nicotine.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its selective antagonism of the nociceptin/orphanin FQ peptide receptor. This receptor is involved in the modulation of pain, mood, and addiction, and N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to block the effects of nociceptin/orphanin FQ peptide on this receptor.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to block the effects of drugs such as cocaine and nicotine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its selectivity for the nociceptin/orphanin FQ peptide receptor, which allows for more specific targeting of this receptor. One limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further explore its potential as an analgesic, particularly in the treatment of chronic pain. Another direction is to explore its potential as a treatment for addiction, particularly in the context of nicotine and cocaine addiction. Additionally, further studies are needed to understand its effects in humans and to explore its potential as a therapeutic agent for other conditions.
Métodos De Síntesis
The synthesis method for N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several steps. First, 4-methoxybenzyl chloride is reacted with N-methyl-2-pyridylamine to form N-(4-methoxybenzyl)-N-methyl-2-pyridylamine. Next, this compound is reacted with p-tolyl isocyanate to form N-(4-methoxybenzyl)-N-methyl-3-(p-tolyl)pyridin-2-amine. Finally, this compound is reacted with ethyl chloroformate and sodium azide to form N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-10-18(11-7-16)21-25-23(29-26-21)20-5-4-14-24-22(20)27(2)15-17-8-12-19(28-3)13-9-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYOBAXKOJVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
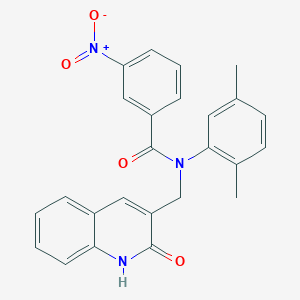
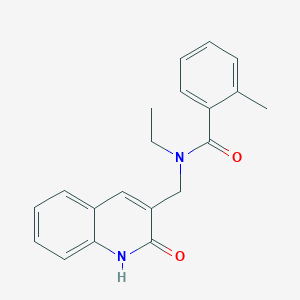
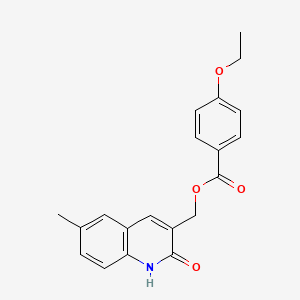
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
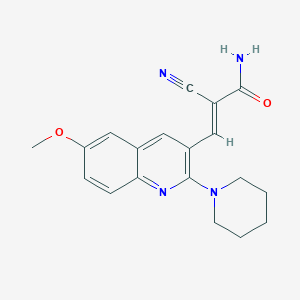
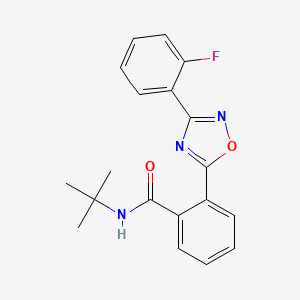
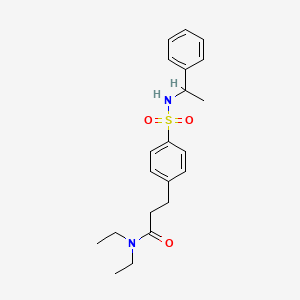
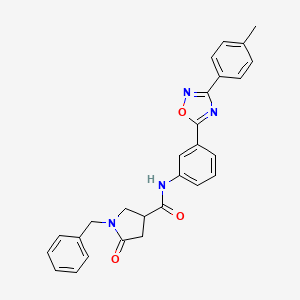
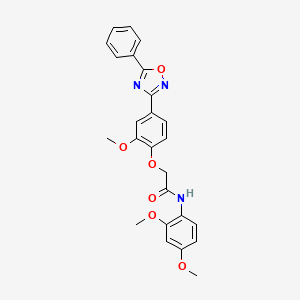
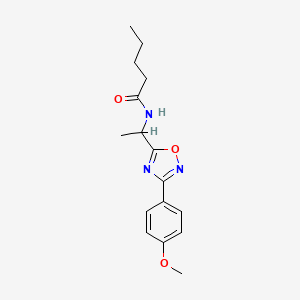
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
